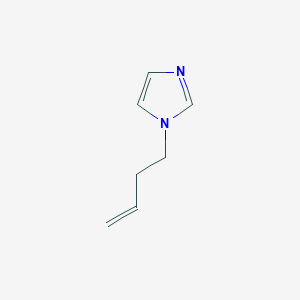
1-(But-3-en-1-yl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(But-3-en-1-yl)-1H-imidazole, also known as 3-(1-Butenyl)-1H-imidazole, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the imidazole family and has a unique chemical structure that makes it a promising candidate for various biological studies.
Mecanismo De Acción
The mechanism of action of 1-(But-1-(But-3-en-1-yl)-1H-imidazoleen-1-yl)-1H-imidazole is not fully understood. However, it is believed to exert its effects through the modulation of various cellular pathways. The compound has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. It has also been shown to induce apoptosis in cancer cells through the activation of caspases.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 1-(But-1-(But-3-en-1-yl)-1H-imidazoleen-1-yl)-1H-imidazole have been extensively studied. The compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, it has been shown to possess antimicrobial activity against various bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(But-1-(But-3-en-1-yl)-1H-imidazoleen-1-yl)-1H-imidazole in lab experiments is its high yield synthesis method. This makes it a cost-effective way to produce the compound. Additionally, the compound has been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, one of the limitations of using this compound is the lack of understanding of its mechanism of action. Further research is needed to fully elucidate the molecular pathways involved in its biological effects.
Direcciones Futuras
There are several future directions for the research on 1-(But-1-(But-3-en-1-yl)-1H-imidazoleen-1-yl)-1H-imidazole. One potential application is in the development of novel anti-inflammatory drugs. The compound has been shown to possess potent anti-inflammatory activity, making it a promising candidate for further drug development. Additionally, the compound has been shown to possess anticancer and antimicrobial activity, making it a potential candidate for the development of novel cancer and antimicrobial drugs. Further research is needed to fully understand the mechanism of action of the compound and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 1-(But-1-(But-3-en-1-yl)-1H-imidazoleen-1-yl)-1H-imidazole involves the reaction of 1H-imidazole with 1-chloro-1-(But-3-en-1-yl)-1H-imidazolebutene in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is then purified using column chromatography or recrystallization to obtain a pure compound. The yield of the synthesis method is usually high, making it a cost-effective way to produce the compound.
Aplicaciones Científicas De Investigación
1-(But-1-(But-3-en-1-yl)-1H-imidazoleen-1-yl)-1H-imidazole has been studied for its potential therapeutic applications in various fields of science. It has been shown to exhibit anti-inflammatory, anticancer, and antimicrobial properties. The compound has been tested in vitro and in vivo for its ability to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, it has been shown to possess antimicrobial activity against various bacteria and fungi.
Propiedades
Número CAS |
108412-94-8 |
|---|---|
Nombre del producto |
1-(But-3-en-1-yl)-1H-imidazole |
Fórmula molecular |
C7H10N2 |
Peso molecular |
122.17 g/mol |
Nombre IUPAC |
1-but-3-enylimidazole |
InChI |
InChI=1S/C7H10N2/c1-2-3-5-9-6-4-8-7-9/h2,4,6-7H,1,3,5H2 |
Clave InChI |
LFXVROMKMIUYTC-UHFFFAOYSA-N |
SMILES |
C=CCCN1C=CN=C1 |
SMILES canónico |
C=CCCN1C=CN=C1 |
Sinónimos |
1H-Imidazole,1-(3-butenyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



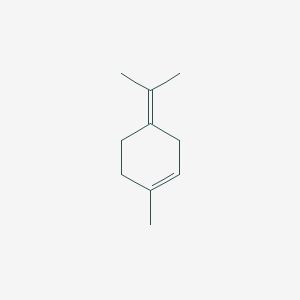
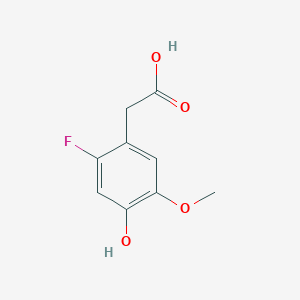
![3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol](/img/structure/B10133.png)
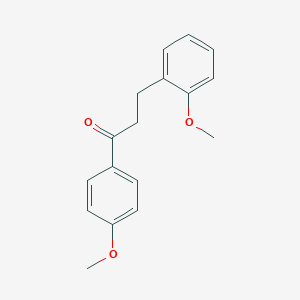
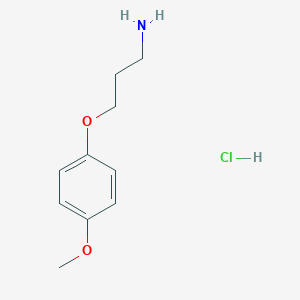

![(3r)-3-Hydroxy-5-{[(R)-Hydroxy(Phosphonooxy)phosphoryl]oxy}-3-Methylpentanoic Acid](/img/structure/B10145.png)
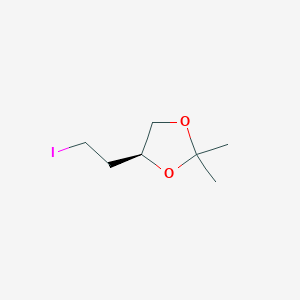
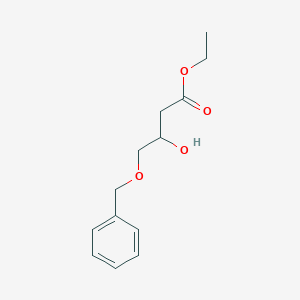
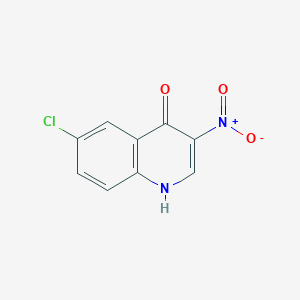
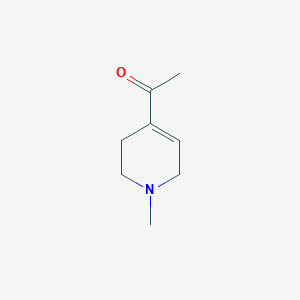
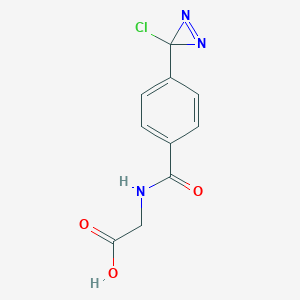
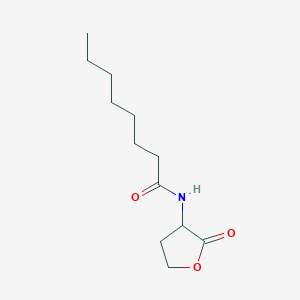
![2-(Trifluoromethyl)imidazo[1,2-a]pyrazine](/img/structure/B10161.png)